molecular formula C18H12N2O2 B1297486 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- CAS No. 102913-26-8

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-

Cat. No.: B1297486
CAS No.: 102913-26-8
M. Wt: 288.3 g/mol
InChI Key: ZTKMQAKQDWNBLA-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl-: is a heterocyclic compound that features an oxazolone ring fused with an indole moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- typically involves the condensation of indole-3-carbaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is often catalyzed by bases such as piperidine or pyridine and carried out in solvents like ethanol or methanol at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These may include continuous flow reactors to ensure efficient mixing and reaction control, as well as purification steps like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazolone ring, potentially converting it into more saturated heterocycles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine: In medicinal chemistry, 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: The compound’s structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes with metals also finds applications in catalysis and material science .

Comparison with Similar Compounds

Uniqueness: The presence of the oxazolone ring in 5(4H)-Oxazolone, 4-(1H-indol-3-ylmethylene)-2-phenyl- distinguishes it from other similar compounds. This ring imparts unique chemical reactivity and biological activity, making it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

4-(indol-3-ylidenemethyl)-2-phenyl-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKMQAKQDWNBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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